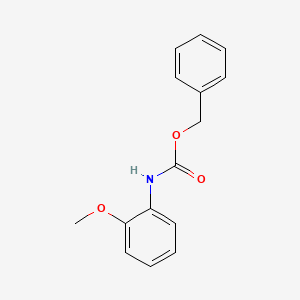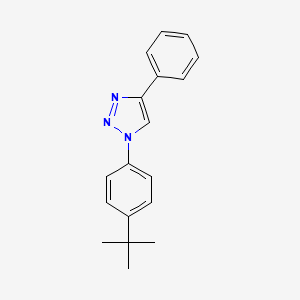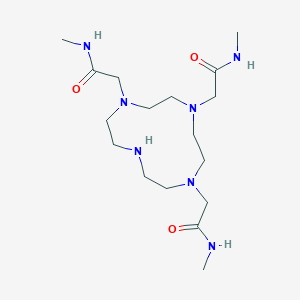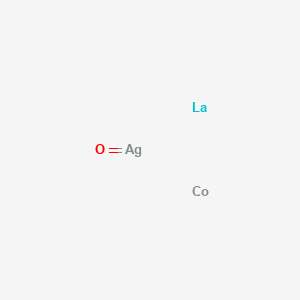
Cobalt;lanthanum;oxosilver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanthanum cobaltite can be synthesized using various methods, including solid-state synthesis and modified proteic synthesis. The solid-state synthesis involves mixing lanthanum oxide (La2O3) and cobalt oxide (Co3O4) powders, followed by calcination at high temperatures (around 973 K) to form the desired perovskite structure . The modified proteic synthesis method involves using a protein as a template to produce nanoparticles of lanthanum cobaltite. This method allows for better control over particle size and morphology .
Industrial Production Methods
In industrial settings, the production of lanthanum cobaltite often involves optimizing parameters such as calcination temperature and time to achieve high yields and desirable properties. For example, calcination at 775°C for 62 minutes has been found to produce lanthanum cobaltite with good adsorption capacities and surface area .
Analyse Chemischer Reaktionen
Types of Reactions
Lanthanum cobaltite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its high thermal stability and catalytic properties make it particularly effective in oxidation reactions .
Common Reagents and Conditions
Common reagents used in reactions involving lanthanum cobaltite include oxygen, hydrogen, and various organic compounds. The reactions typically occur under high-temperature conditions, often exceeding 500°C .
Major Products
The major products formed from reactions involving lanthanum cobaltite depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can facilitate the conversion of volatile organic compounds (VOCs) into less harmful substances .
Wissenschaftliche Forschungsanwendungen
Lanthanum cobaltite has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in oxidation reactions and in the synthesis of other compounds.
Biology: Investigated for its potential use in biosensors and bioelectronics due to its conductive properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism by which lanthanum cobaltite exerts its effects is primarily through its catalytic properties. The compound facilitates oxidation reactions by providing a surface for the reactants to interact, thereby lowering the activation energy required for the reaction. The presence of lanthanum ions stabilizes the structure, while cobalt ions participate in the redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lanthanum cobaltite include other perovskite-type oxides such as lanthanum ferrite (LaFeO3) and lanthanum manganite (LaMnO3). These compounds share similar structural properties and are also used as catalysts in various reactions .
Uniqueness
What sets lanthanum cobaltite apart from these similar compounds is its higher catalytic activity in oxidation reactions and its ability to maintain stability at higher temperatures. This makes it particularly valuable in applications requiring high thermal stability and efficient catalytic performance .
Eigenschaften
CAS-Nummer |
661488-62-6 |
|---|---|
Molekularformel |
AgCoLaO |
Molekulargewicht |
321.706 g/mol |
IUPAC-Name |
cobalt;lanthanum;oxosilver |
InChI |
InChI=1S/Ag.Co.La.O |
InChI-Schlüssel |
CZNDJNLEMBUFSD-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Ag].[Co].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


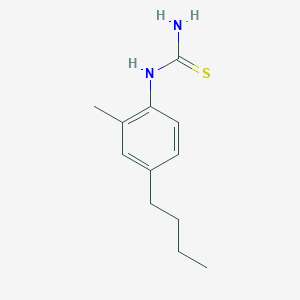
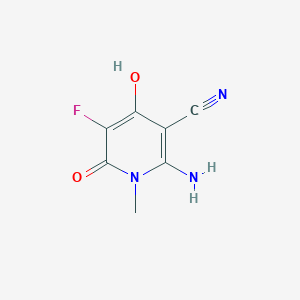

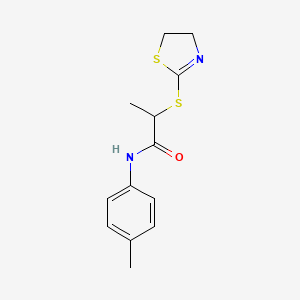
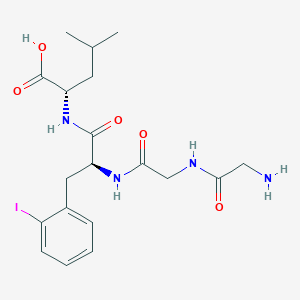
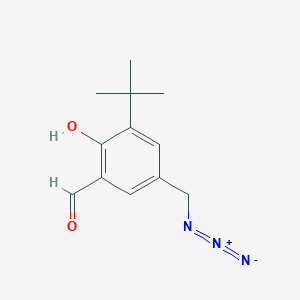
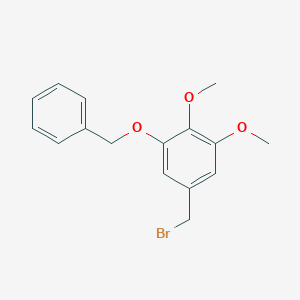
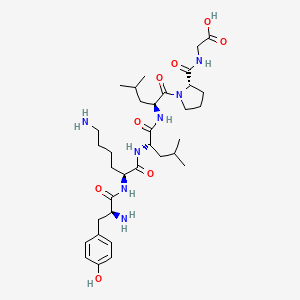
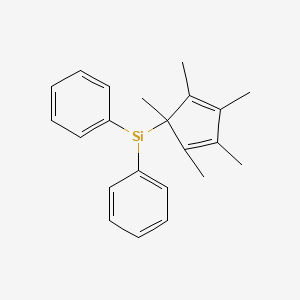
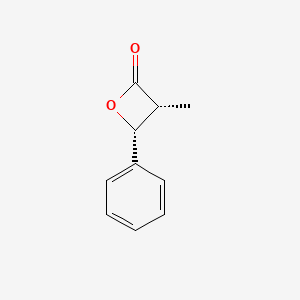
![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
